4-(Benzyloxy)-2,6-dichlorobenzaldehyde
Overview
Description
4-(Benzyloxy)-2,6-dichlorobenzaldehyde is an organic compound characterized by the presence of a benzyloxy group and two chlorine atoms attached to a benzaldehyde core
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
The exact mode of action of 4-(Benzyloxy)-2,6-dichlorobenzaldehyde is not fully understood. It is proposed that it may interact with its targets in a manner similar to other benzyloxy compounds. For instance, Monobenzone, a related compound, is known to increase the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It is known that metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product . The product of one reaction acts as the substrate for the next .
Result of Action
For instance, Monobenzone is known to cause destruction of melanocytes and permanent depigmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,6-dichlorobenzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the benzyl alcohol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the nucleophilic substitution reaction with 2,6-dichlorobenzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2,6-dichlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-(Benzyloxy)-2,6-dichlorobenzoic acid.
Reduction: 4-(Benzyloxy)-2,6-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2,6-dichlorobenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of chlorine atoms.
4-(Benzyloxy)benzaldehyde: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,6-Dichlorobenzaldehyde: Lacks the benzyloxy group, affecting its solubility and reactivity.
Uniqueness
4-(Benzyloxy)-2,6-dichlorobenzaldehyde is unique due to the combination of the benzyloxy group and two chlorine atoms, which confer distinct chemical properties. This combination allows for versatile reactivity in synthetic applications and potential biological activities .
Properties
IUPAC Name |
2,6-dichloro-4-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXTURECXRMQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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